molecular formula C23H21N3O3S2 B11146624 2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11146624
M. Wt: 451.6 g/mol
InChI Key: VTKNOGVHHDDXGD-LGMDPLHJSA-N
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Description

2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O3S2/c1-23(2,3)14-8-10-15(11-9-14)29-19-16(13-17-21(28)25(4)22(30)31-17)20(27)26-12-6-5-7-18(26)24-19/h5-13H,1-4H3/b17-13-

InChI Key

VTKNOGVHHDDXGD-LGMDPLHJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate, which is then reacted with sodium methacrylate in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods would focus on ensuring the safety and efficiency of the process, as well as minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in the replacement of specific functional groups with new ones.

Scientific Research Applications

2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinylidene moiety and a tert-butylphenoxy group provides distinct chemical and biological properties.

Biological Activity

The compound 2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a pyrido[1,2-a]pyrimidin-4-one core , a thiazolidin-5-ylidene moiety , and a tert-butylphenoxy group . The presence of these functional groups suggests potential interactions with various biological targets, which may mediate its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit significant biological activities, including:

  • Anti-inflammatory properties : Compounds with thiazolidinone structures are known for their ability to modulate inflammatory responses.
  • Anticancer effects : The pyrido[1,2-a]pyrimidine framework has been associated with anticancer activity through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis.

The biological activity of this compound is hypothesized to occur through:

  • Enzyme Inhibition : Potential interaction with enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Possible binding to cellular receptors that regulate cell signaling related to inflammation and tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities related to similar compounds:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications in structure could enhance potency against specific cancers .
    • Another investigation into thiazolidinone derivatives found significant inhibition of proliferation in breast and liver cancer cell lines .
  • Anti-inflammatory Effects :
    • Research on thiazolidinone compounds indicated their effectiveness in reducing pro-inflammatory cytokine levels in vitro, supporting their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesBiological Activity
3-Methyl-4-(thiazolidin)Similar thiazolidine structureAnticancer
6-Methylpyrido[1,2-a]pyrimidineLacks phenoxy groupAntiviral
3-(Z)-(butyl)-thiazolidin derivativeSimilar thiazolidine structureAnti-inflammatory

This table highlights how variations in functional groups can influence biological properties and therapeutic applications.

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